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3-[4-(Methylsulfonyl)phenyl]thiophene

Cat. No.: B12850399
M. Wt: 238.3 g/mol
InChI Key: FRJUMNQCGJIBJB-UHFFFAOYSA-N
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Description

Contextual Significance in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to the field of chemistry. The inclusion of heteroatoms like sulfur, nitrogen, and oxygen imparts unique chemical reactivity and physical properties compared to their carbocyclic counterparts. Thiophene (B33073), as a sulfur-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules. nih.gov The substitution pattern on the thiophene ring is crucial in determining its interaction with biological targets. The linkage at the 3-position, as seen in 3-[4-(Methylsulfonyl)phenyl]thiophene, is one of the common motifs explored in the design of novel compounds.

Overview of the Thiophene Core Scaffold in Research

The thiophene ring is a five-membered aromatic heterocycle with the chemical formula C₄H₄S. nih.gov Its aromaticity, arising from the delocalization of six π-electrons, makes it relatively stable and amenable to a variety of chemical transformations, particularly electrophilic substitution reactions. In the landscape of drug discovery, the thiophene nucleus is a recurring structural motif. rsc.org Analysis of FDA-approved drugs reveals that a significant number of pharmaceuticals incorporate the thiophene ring system across various therapeutic categories. nih.gov

The versatility of the thiophene scaffold stems from several key attributes:

Bioisosterism: The thiophene ring is often considered a bioisostere of the benzene (B151609) ring. This means it can frequently replace a benzene ring in a biologically active molecule without a significant loss of activity, a strategy often employed by medicinal chemists to modulate physicochemical properties and patentability.

Modulation of Physicochemical Properties: The presence of the sulfur atom influences the electronic distribution and lipophilicity of the molecule, which can impact its solubility, membrane permeability, and metabolic stability. nih.gov

Synthetic Accessibility: The chemistry of thiophene is well-established, allowing for the introduction of a wide range of substituents at various positions on the ring, facilitating the generation of diverse chemical libraries for screening. nih.gov

Role of the Methylsulfonylphenyl Moiety in Compound Design

The methylsulfonylphenyl group (-C₆H₄-SO₂CH₃) is a key pharmacophore found in numerous clinically successful drugs. The sulfone (SO₂) group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its incorporation into a molecular structure can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Key roles of the methylsulfonyl moiety in compound design include:

Enhanced Potency and Selectivity: The sulfone group can engage in specific hydrogen bonding interactions with biological targets, such as enzymes and receptors, leading to increased binding affinity and selectivity.

Improved Physicochemical Properties: The polar nature of the sulfone group can enhance the aqueous solubility of a compound, which is often a desirable attribute for drug candidates.

Metabolic Stability: The methylsulfonyl group is generally resistant to metabolic degradation, which can contribute to a longer duration of action in the body.

The combination of the thiophene core and the methylsulfonylphenyl moiety in this compound results in a molecule with a unique profile, marrying the versatile scaffold of thiophene with the potent modulating effects of the sulfone group. While specific research on this compound itself is not extensively documented in publicly available literature, its structure suggests potential applications in areas where related 3-arylthiophenes and methylsulfonyl-containing compounds have shown promise, such as in the development of anti-inflammatory agents or kinase inhibitors. nih.gov

A plausible synthetic route to this compound would likely involve a two-step process. The first step would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 3-thienylboronic acid derivative and 1-bromo-4-(methylthio)benzene to form the intermediate, 3-[4-(methylthio)phenyl]thiophene. nih.govnih.gov The second step would involve the selective oxidation of the thioether group in the intermediate to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). derpharmachemica.comrsc.orgorganic-chemistry.orgmasterorganicchemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2S2 B12850399 3-[4-(Methylsulfonyl)phenyl]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O2S2

Molecular Weight

238.3 g/mol

IUPAC Name

3-(4-methylsulfonylphenyl)thiophene

InChI

InChI=1S/C11H10O2S2/c1-15(12,13)11-4-2-9(3-5-11)10-6-7-14-8-10/h2-8H,1H3

InChI Key

FRJUMNQCGJIBJB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 3-[4-(Methylsulfonyl)phenyl]thiophene Core

The construction of the 3-arylthiophene scaffold is central to obtaining this compound. Established routes predominantly rely on powerful carbon-carbon bond-forming reactions catalyzed by transition metals, particularly palladium.

Palladium-catalyzed reactions are a cornerstone in the synthesis of biaryl and heteroaryl compounds, offering high efficiency and functional group tolerance. youtube.com Direct C-H arylation and cross-coupling reactions like the Suzuki-Miyaura coupling are prominent methods for linking the thiophene (B33073) and phenyl rings. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. youtube.com The reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or boronic ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com

For the synthesis of this compound, two primary Suzuki coupling strategies can be envisioned:

Reaction of 3-thiopheneboronic acid with a 4-halophenyl methyl sulfone (e.g., 1-bromo-4-(methylsulfonyl)benzene).

Reaction of a 3-halothiophene with 4-(methylsulfonyl)phenylboronic acid.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com A base is required to facilitate the transmetalation step. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. mdpi.com

Reactant 1Reactant 2CatalystBaseTypical Yield
Aryl HalideOrganoboranePalladium ComplexCarbonate or HydroxideGood to Excellent
3-Halothiophene4-(Methylsulfonyl)phenylboronic acidPd(dppf)Cl₂K₂CO₃High
4-Halo-phenyl methyl sulfone3-Thiopheneboronic acidPd(PPh₃)₄Na₂CO₃High
This table illustrates typical components used in Suzuki cross-coupling reactions for aryl-thiophene linkage formation.

The Suzuki reaction is noted for its mild conditions and tolerance of a wide variety of functional groups, making it highly suitable for the synthesis of complex molecules. youtube.com

The Sonogashira reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. youtube.com While it doesn't directly form the aryl-thiophene single bond, it is instrumental in synthesizing alkyne-containing precursors that can undergo subsequent cyclization to form thiophene rings. youtube.comnih.gov

A potential strategy involves:

Sonogashira Coupling : Coupling a terminal alkyne containing a sulfur nucleophile precursor with a 4-halophenyl methyl sulfone.

Cyclization : Inducing an intramolecular cyclization of the resulting aryl alkyne to form the thiophene ring.

Various innovative methods for the cyclization of functionalized alkynes into thiophenes have been developed. nih.govresearchgate.net These reactions, often metal-catalyzed, can proceed through different mechanistic pathways, including 5-endo-dig or 5-exo-dig cyclizations, depending on the substrate and reaction conditions. nih.govmdpi.com This approach allows for the construction of the thiophene ring with the desired substitution pattern in a regiosepecific manner. researchgate.net

StepReaction TypeReactantsCatalystsKey Transformation
1Sonogashira CouplingTerminal Alkyne, Aryl HalidePd complex, Cu(I) saltC(sp)-C(sp²) bond formation
2HeterocyclizationS-containing alkyneMetal catalyst or baseThiophene ring formation
This table outlines a two-step strategy for thiophene synthesis involving an initial Sonogashira coupling.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.gov The Gewald reaction is a classic and widely utilized MCR for the synthesis of 2-aminothiophenes. pharmaguideline.com It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.govpharmaguideline.com

To synthesize a precursor for this compound, a modified Gewald reaction or other MCRs could be employed. For instance, a ketone bearing the 4-(methylsulfonyl)phenyl group could be reacted with an appropriate active methylene compound and sulfur. Such one-pot syntheses provide a rapid and efficient route to highly functionalized thiophene derivatives. nih.govresearchgate.net

A common and effective strategy for introducing the methylsulfonyl group is through the oxidation of a corresponding methylthio (–SCH₃) or methylsulfinyl (–SOCH₃) precursor. This approach allows for the aryl-thiophene core to be constructed first, using the less sterically demanding and more electronically versatile methylthio-substituted precursors, with the oxidation performed in a later synthetic step.

The oxidation of the sulfur atom can be achieved using a variety of oxidizing agents.

From Methylthio to Methylsulfonyl : This transformation requires a strong oxidizing agent. A common method involves using hydrogen peroxide in acetic acid, sometimes with a catalyst like tungstic acid. evitachem.comprepchem.com Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used, often in stoichiometric amounts. nih.gov

From Methylsulfinyl to Methylsulfonyl : This step involves the oxidation of the sulfoxide to the sulfone and can be accomplished with the same reagents, often under milder conditions or with shorter reaction times. prepchem.com

A synthetic patent describes a route where 4-[4-(methylthio)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole is oxidized to the corresponding methylsulfonyl compound in the final step, demonstrating the viability of late-stage oxidation. google.com

Precursor GroupOxidizing AgentTypical ConditionsProduct Group
Methylthio (-SCH₃)Hydrogen Peroxide / Acetic AcidRoom temperature to gentle heatingMethylsulfonyl (-SO₂CH₃)
Methylthio (-SCH₃)m-CPBA0 °C to room temperatureMethylsulfinyl (-SOCH₃) or Methylsulfonyl (-SO₂CH₃)
Methylsulfinyl (-SOCH₃)Hydrogen Peroxide / Acetic AcidRoom temperatureMethylsulfonyl (-SO₂CH₃)
This table summarizes common oxidation methods for the synthesis of the methylsulfonyl group.

Instead of forming the aryl-thiophene bond on a pre-existing thiophene ring, an alternative approach involves constructing the thiophene ring itself from acyclic precursors that already contain the 4-(methylsulfonyl)phenyl moiety. Several classical thiophene syntheses can be adapted for this purpose.

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. nih.govpharmaguideline.com A 1,4-diketone bearing the 4-(methylsulfonyl)phenyl group could be cyclized using this method.

Gewald Reaction : As mentioned in the MCR section, the Gewald reaction can be used if one of the starting materials, typically the ketone, contains the desired 4-(methylsulfonyl)phenyl group. pharmaguideline.com

Electrophilic Cyclization : More modern methods involve the electrophilic cyclization of functionalized precursors. For example, o-alkynyl thioanisoles can undergo electrophilic cyclization to form benzo[b]thiophenes, and similar principles can be applied to construct simple thiophenes from appropriately designed acyclic S-containing alkynes. nih.govorganic-chemistry.org

This strategy allows for the early incorporation of the 4-(methylsulfonyl)phenyl group, with the key thiophene-forming cyclization as a late-stage step.

Palladium-Catalyzed Coupling Reactions

Novel Synthetic Approaches and Derivatization Strategies for Analogues

The development of new synthetic routes and derivatization methods is crucial for exploring the full potential of this compound analogues in various scientific fields. Modern synthetic chemistry offers a toolkit for precise modifications of the core structure, enabling the fine-tuning of its electronic and physical properties.

Functionalization of the Thiophene Ring System

The thiophene ring is a versatile platform for chemical modification. Recent advancements have moved beyond classical electrophilic substitution, focusing on more sophisticated and regioselective methods like C-H bond functionalization. These techniques allow for the direct introduction of substituents at specific positions on the thiophene ring without the need for pre-functionalized starting materials.

Key strategies for thiophene ring functionalization include:

Palladium-Catalyzed Direct C-H Arylation: This powerful method enables the formation of C-C bonds by coupling the thiophene ring directly with aryl halides. By selecting appropriate ligands and reaction conditions, it is possible to control the position of arylation, providing access to 2,3,4- and 2,4,5-substituted thiophenes. acs.org

Sequential Regioselective C-H Functionalization: This approach utilizes directing groups that can be "switched" on or off, for instance by changing the pH. acs.org This allows for multiple, sequential modifications to the same thiophene core, offering a powerful tool for creating molecular diversity around a medicinally relevant scaffold. acs.org

Metal-Mediated Annulation: For the synthesis of more complex, fused ring systems, metal-mediated annulation of thiophene precursors with alkynes can be employed. Palladium-catalyzed reactions, for example, can be used to construct benzo[b]thiophene derivatives from appropriately substituted thiophenes. researchgate.net

Table 1: Modern Methodologies for Thiophene Ring Functionalization
MethodologyDescriptionKey AdvantageReference
Direct C-H ArylationPalladium-catalyzed cross-coupling of a C-H bond on the thiophene ring with an aryl halide.Avoids pre-functionalization, high atom economy. acs.org
Sequential FunctionalizationStepwise introduction of different functional groups using a directing group with an on/off switch.Allows for the creation of complex, multi-substituted thiophenes with high regioselectivity. acs.org
Metal-Catalyzed CyclizationTransition metal-catalyzed reactions of functionalized alkynes to form the thiophene ring with a desired substitution pattern.Regiospecific construction of the thiophene ring in a single step. nih.gov

Introduction of Diverse Substituents on the Phenyl Moiety

Modifying the phenyl ring of this compound is most commonly achieved by employing appropriately substituted starting materials in the initial synthesis. The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the phenyl ring, making direct modification of the final compound challenging. Therefore, the "bottom-up" approach of building the molecule from pre-functionalized precursors is generally preferred.

The synthesis often involves the coupling of a thiophene derivative with a substituted phenyl compound. For instance, the synthesis can start from a substituted thioanisole, which is then oxidized to the corresponding methylsulfonyl derivative before or after coupling. google.com This strategy allows for the incorporation of a wide array of functional groups onto the phenyl ring.

Table 2: Synthesis of Phenyl-Substituted Analogues via Precursor Modification
Substituted Phenyl PrecursorResulting Analogue of this compoundPotential Property Modification
4-MethylthioacetophenoneThis compound core structureBaseline compound
3-Fluoro-4-methylthiobenzaldehyde3-[3-Fluoro-4-(methylsulfonyl)phenyl]thiopheneAltered electronic properties, potential for hydrogen bonding
3-Methoxy-4-methylthiobenzaldehyde3-[3-Methoxy-4-(methylsulfonyl)phenyl]thiopheneIncreased electron density, modified solubility
4-Methylthio-3-(trifluoromethyl)benzaldehyde3-[4-(Methylsulfonyl)-3-(trifluoromethyl)phenyl]thiopheneStrongly modified electronic properties, enhanced lipophilicity

Electrochemical Polymerization for Functional Material Derivatization

Electrochemical polymerization is a powerful technique for converting small organic molecules (monomers) like this compound into long-chain polymers deposited as a thin film on an electrode surface. winona.edu Polythiophenes are well-known for their conductive properties upon partial oxidation, making them highly valuable in the field of organic electronics. wikipedia.org

The process involves the electrochemical oxidation of the thiophene monomer. winona.edu This oxidation removes an electron from the thiophene ring's π-system, creating a radical cation. sioc-journal.cn These highly reactive species then couple together, eliminating protons to re-aromatize and form dimers, trimers, and eventually a long polymer chain. winona.eduwikipedia.org The resulting polymer, poly(this compound), would be a functional material with unique electronic and optical properties, influenced by the electron-withdrawing methylsulfonylphenyl substituent.

The polymerization process and the properties of the resulting film can be controlled by several factors:

Applied Potential: A potential must be applied that is sufficient to oxidize the monomer. dtic.mil

Solvent and Electrolyte: The choice of solvent and supporting electrolyte is crucial for monomer solubility and ionic conductivity during the polymerization process. winona.edu

Monomer Concentration: Higher concentrations generally lead to faster polymer film growth. dtic.mil

The introduction of a small amount of a more easily oxidized species, like 2,2'-bithiophene, can significantly increase the rate of polymerization and lower the required applied potentials. dtic.mil This derivatization strategy produces a copolymer with potentially enhanced properties. The resulting polymer films can be characterized by techniques such as cyclic voltammetry and spectroscopy to determine their electrochemical behavior and structure. dtic.mil

Table 3: Key Parameters in Electrochemical Polymerization of Thiophene Derivatives
ParameterInfluence on PolymerizationTypical ConditionsReference
Monomer StructureSubstituents affect the oxidation potential and polymer properties.Thiophene, 3-alkylthiophenes, EDOT. dtic.milfrontiersin.org
Applied PotentialMust exceed the monomer's oxidation potential to initiate polymerization.Cyclic potential sweep or constant potential methods. winona.edudtic.mil
ElectrolyteProvides ionic conductivity; the anion can be incorporated as a dopant.0.1 M LiClO₄ in acetonitrile. dtic.mil
Additives (e.g., Bithiophene)Can lower the polymerization potential and increase the reaction rate.Small catalytic amounts. dtic.mil

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the molecular skeleton.

The ¹H NMR spectrum of 3-[4-(Methylsulfonyl)phenyl]thiophene is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring, the phenyl ring, and the methyl group. The electron-withdrawing nature of the methylsulfonyl group significantly influences the chemical shifts of the adjacent phenyl protons, causing them to appear further downfield.

The protons on the 4-substituted phenyl ring, due to the strong deshielding effect of the sulfonyl group, are anticipated to resonate in the approximate range of δ 7.8-8.0 ppm for the protons ortho to the sulfonyl group and δ 7.6-7.8 ppm for the protons ortho to the thiophene ring. These would likely appear as two distinct doublets, characteristic of an AA'BB' spin system.

The protons on the 3-substituted thiophene ring are expected to produce a unique set of signals in the aromatic region, typically between δ 7.2 and δ 7.6 ppm. The specific coupling constants between these protons would confirm their relative positions on the thiophene ring. The methyl protons of the sulfonyl group should appear as a sharp singlet, deshielded by the adjacent sulfur and oxygen atoms, likely in the region of δ 3.0-3.2 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl H (ortho to SO₂) 7.8 – 8.0 Doublet (d) ~8-9
Phenyl H (ortho to Thiophene) 7.6 – 7.8 Doublet (d) ~8-9
Thiophene H 7.2 – 7.6 Multiplet (m) N/A

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on the structure of this compound, a total of eight distinct signals in the broadband-decoupled ¹³C NMR spectrum are predicted, accounting for the molecule's symmetry.

The carbon atoms of the phenyl ring would be influenced by the potent electron-withdrawing sulfonyl group. The carbon atom directly bonded to the sulfonyl group (ipso-carbon) is expected to be significantly downfield, potentially around δ 140-145 ppm. The other phenyl carbons would resonate in the typical aromatic region of δ 125-130 ppm. The carbons of the thiophene ring generally appear between δ 120-140 ppm. The methyl carbon, being attached to the sulfonyl group, is expected in the range of δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl C (ipso, attached to SO₂) 140 – 145
Phenyl C (ipso, attached to Thiophene) 135 – 140
Phenyl C (ortho, meta) 125 – 130
Thiophene C 120 – 140

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. For instance, it would show a cross-peak connecting the methyl proton signal (~δ 3.1 ppm) with the methyl carbon signal (~δ 44 ppm). Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal, confirming their direct linkage.

COSY (Correlation Spectroscopy): This technique identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. In the spectrum of this compound, COSY would show cross-peaks between the coupled protons on the thiophene ring, helping to delineate its substitution pattern. It would also show a correlation between the ortho and meta protons on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. For this compound, HRMS would be used to verify its molecular formula, C₁₁H₁₀O₂S₂. The theoretical exact mass is calculated from the masses of the most abundant isotopes of each element. The experimentally measured mass must match the theoretical mass within a very small tolerance (typically <5 ppm) to confirm the molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₁H₁₀O₂S₂
Theoretical Monoisotopic Mass (m/z) 254.0071

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, making it well-suited for analyzing sulfones. In positive-ion mode ESI-MS, the compound would typically be detected as the protonated molecule [M+H]⁺. Adducts with cations present in the solvent or system, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. The mass spectrum would show a prominent peak at m/z 255.0149, corresponding to the [C₁₁H₁₁O₂S₂]⁺ ion. Fragmentation of aromatic sulfones in tandem MS (MS/MS) experiments can sometimes involve a characteristic loss of sulfur dioxide (SO₂), which could be a useful diagnostic peak. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and characterizing the structural features of this compound.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its constituent thiophene ring, phenyl ring, and methylsulfonyl group.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: The presence of both thiophene and phenyl rings would result in C-H stretching vibrations appearing at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. uc.eduvscht.czlibretexts.org

Aliphatic C-H Stretching: The methyl group (CH₃) of the methylsulfonyl moiety would show characteristic symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range. uc.edu

C=C Stretching: Aromatic ring stretching vibrations for both the thiophene and phenyl rings are expected in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org

Sulfonyl Group (SO₂) Vibrations: The methylsulfonyl group is a strong IR absorber. It will display two characteristic and intense stretching bands: an asymmetric stretch typically around 1350 cm⁻¹ and a symmetric stretch around 1150 cm⁻¹.

C-S Stretching: Vibrations associated with the carbon-sulfur bond in the thiophene ring are also expected, though they are typically weaker and appear at lower frequencies. nii.ac.jp

The following table summarizes the predicted IR absorption frequencies for the primary functional groups within the molecule.

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)Intensity
Thiophene & PhenylC-H stretch3100 - 3000Medium
Methyl (in Sulfonyl)C-H stretch3000 - 2850Strong
Thiophene & PhenylC=C stretch (in-ring)1600 - 1400Medium-Weak
SulfonylS=O asymmetric stretch~1350Strong
SulfonylS=O symmetric stretch~1150Strong
Thiophene & PhenylC-H out-of-plane bend900 - 690Strong

Data compiled from general IR spectroscopy correlation tables. uc.eduvscht.cz

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly powerful for characterizing polymeric thin films, including those made from thiophene-based monomers. When this compound is polymerized, Raman spectroscopy can be used to assess the structural order and conformation of the polymer chains within a film.

Studies on similar polythiophene derivatives have demonstrated that the Raman spectrum is sensitive to the polymer's microstructure. nih.gov For instance, the Cα=Cβ stretching mode of the thiophene ring, typically observed around 1440-1460 cm⁻¹, is highly sensitive to the degree of conjugation and order within the polymer backbone. iastate.edu A shift to lower wavenumbers (redshift) and a narrowing of this peak are indicative of increased planarity and ordering of the polymer chains, which is crucial for the electronic properties of the film. iastate.edu

In a polymeric film of poly(this compound), Raman spectroscopy could be used to:

Confirm Polymerization: By observing the characteristic vibrational modes of the polymer backbone.

Assess Structural Order: The width and position of the main thiophene ring C=C stretching band can be correlated with the degree of crystallinity and chain ordering. nih.goviastate.edu

Characterize Substituent Effects: Raman bands corresponding to the methylsulfonylphenyl substituent can confirm its presence and integrity within the polymer structure. Research on analogous poly(3-phenyl-thiophene) derivatives has shown that modes associated with the phenyl substituent are clearly identifiable. mdpi.comresearchgate.net

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Growing a suitable single crystal of this compound would allow for its analysis by Single Crystal X-ray Diffraction (SC-XRD). This technique provides unparalleled, high-precision data on the solid-state molecular structure. mdpi.com

The resulting crystallographic data would precisely define:

Bond Lengths and Angles: The exact distances between atoms (e.g., C-S, C-C, S-O, C-S) and the angles between bonds, confirming the molecular geometry.

Molecular Conformation: The dihedral angle (twist angle) between the planes of the thiophene and phenyl rings. This is a critical parameter as the degree of planarity influences the electronic properties of the molecule.

Planarity of Aromatic Rings: Confirmation of the planarity of the individual thiophene and phenyl rings. nih.gov

The following table presents hypothetical, yet typical, crystallographic parameters that might be determined for this compound, based on analyses of similar structures. mdpi.com

ParameterDescriptionExpected Value
Crystal SystemThe symmetry system of the crystal latticeMonoclinic or Orthorhombic
Space GroupThe specific symmetry group of the crystale.g., P2₁/c or Pbca
a, b, c (Å)Unit cell dimensions5-15 Å
α, β, γ (°)Unit cell angles90° or as per crystal system
Dihedral AngleTwist angle between thiophene and phenyl rings20-50°

Beyond the structure of a single molecule, SC-XRD elucidates how multiple molecules pack together in the crystal lattice, revealing the network of noncovalent interactions that govern the solid-state architecture. mdpi.com These interactions are fundamental to crystal engineering and understanding the material's bulk properties. researchgate.net

For this compound, the key noncovalent interactions likely to be observed include:

Hydrogen Bonding: Although lacking classical hydrogen bond donors, weak C-H···O hydrogen bonds are highly probable. These would involve hydrogen atoms from the thiophene or phenyl rings interacting with the electronegative oxygen atoms of the sulfonyl group. Such interactions are known to consolidate molecular structures. nih.gov

π–π Stacking: The aromatic thiophene and phenyl rings can interact with those of neighboring molecules through π–π stacking. mdpi.com The analysis would determine the geometry of this stacking (e.g., face-to-face or offset) and the distance between the rings.

Other Interactions: The analysis could also reveal other subtle interactions, such as C-H···π interactions, where a C-H bond points towards the face of an aromatic ring on an adjacent molecule.

Understanding this supramolecular network is crucial, as the arrangement of molecules in the solid state dictates properties like solubility and charge transport in organic electronic devices. nih.govnih.gov

Chromatographic Methods for Advanced Separation and Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing the molecular weight (MW) and molecular weight distribution (MWD) of polymers. amazonaws.comshimadzu.com.au While this compound is a monomer, its potential for polymerization into novel conductive polymers for applications in organic electronics necessitates a thorough understanding of how the resulting macromolecules would be characterized. GPC provides critical data that correlates polymerization conditions with the final properties of the polymer, such as its processability, mechanical strength, and electronic performance. amazonaws.comresearchgate.net

The fundamental principle of GPC involves the separation of polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. researchgate.net The analysis is performed by dissolving the polymer in a suitable mobile phase, such as tetrahydrofuran (THF) or chlorobenzene, and passing it through a column packed with a porous gel. researchgate.netkpi.ua Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules permeate the pores to a greater extent, increasing their path length and causing them to elute later. researchgate.net

For conjugated polymers derived from thiophene-based monomers, GPC analysis presents unique challenges. Unlike flexible polymers such as polystyrene (PS), which is a common calibrant, polythiophenes have semi-flexible or rigid-rod backbones. nsf.govpsu.edu This inherent stiffness means that for a given molecular weight, a polythiophene chain will have a larger hydrodynamic volume than a polystyrene chain. Consequently, direct calibration with polystyrene standards can lead to an overestimation of the polymer's molecular weight. nsf.gov Therefore, while PS-relative molecular weights are often reported for comparison, obtaining absolute molecular weights may require advanced detection techniques like multi-angle light scattering (MALS) or viscometry in conjunction with GPC. psu.edulcms.cz

The primary results from a GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw/Mn. polyanalytik.com

Mn (Number-Average Molecular Weight): The total weight of all polymer chains in a sample divided by the total number of chains.

PDI (Polydispersity Index): A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values signify a broader distribution of chain lengths. Controlled polymerization methods aim for a low PDI.

Research on various poly(3-alkylthiophene)s demonstrates that polymerization conditions significantly impact these parameters. kpi.ua For a hypothetical polymer synthesized from this compound, denoted as P(MSPT), GPC would be crucial for optimizing the synthesis to achieve desired molecular weights and a narrow polydispersity. The electron-withdrawing nature of the methylsulfonyl group may influence the polymerization mechanism and the resulting chain lengths.

A typical research finding from the GPC analysis of different batches of P(MSPT) synthesized under varying conditions could be summarized as follows:

Sample IDPolymerization MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)Elution Time (min)
P(MSPT)-01Chemical Oxidation (FeCl3)8.514.91.759.8
P(MSPT)-02Electrochemical Polymerization12.323.41.909.1
P(MSPT)-03GRIM Polymerization15.822.11.408.6
P(MSPT)-04Suzuki Coupling25.237.81.507.9

This data illustrates how different synthetic routes can yield polymers with distinct molecular weight characteristics. For instance, Grignard Metathesis (GRIM) polymerization often yields polymers with lower PDI values compared to chemical oxidation. researchgate.net Such detailed characterization is fundamental to establishing structure-property relationships for new materials derived from this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. Calculations for thiophene (B33073) derivatives are often performed using methods like B3LYP with basis sets such as 6-311++G(d,p) to obtain optimized molecular structures and electronic parameters. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior. ossila.comlibretexts.org The HOMO acts as the electron donor, while the LUMO is the electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. researchgate.net

A small energy gap suggests high chemical reactivity and low kinetic stability, as it is energetically favorable to add electrons to the LUMO or remove them from the HOMO. researchgate.net For thiophene derivatives, these energy gaps can be calculated to predict their stability and potential for use in applications like organic solar cells. dntb.gov.uasemanticscholar.org In studies of similar thiophene sulfonamide compounds, HOMO-LUMO energy gaps were found to be in the range of 3.44 to 4.65 eV, indicating that the compounds are stable. semanticscholar.org The distribution of the electronic cloud in these molecules is typically spread across the entire compound, particularly on the phenyl and thiophene rings. semanticscholar.org

Table 1: Frontier Molecular Orbital (FMO) Data for Representative Thiophene Derivatives

Compound Class HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Thiophene Derivative 1 -4.994 -1.142 3.852
Thiophene Derivative 2 - - 3.758

Data is based on representative thiophene derivatives from related research to illustrate typical values. nih.govdntb.gov.ua

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface uses a color-coded scheme to represent different electrostatic potential values. nih.gov

Red Regions : Indicate electron-rich areas, representing the most negative potential, which are susceptible to electrophilic attack. nih.gov

Blue Regions : Indicate electron-poor areas, representing the most positive potential, which are susceptible to nucleophilic attack. nih.gov

Green Regions : Represent areas of neutral potential. nih.gov

In molecules containing sulfonyl groups and aromatic rings, the MEP map typically shows negative potential (red) around the electronegative oxygen atoms of the sulfonyl group, making them sites for electrophilic interaction. The hydrogen atoms of the phenyl and thiophene rings often show a positive potential (blue), indicating them as sites for nucleophilic interaction. nih.gov This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.netacadpubl.eu It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). researchgate.net A higher E(2) value indicates a more intense interaction between the donor and acceptor orbitals.

Organic molecules with extensive π-conjugated systems, particularly those with donor and acceptor groups, are of great interest for their nonlinear optical (NLO) properties. nih.gov These properties are essential for applications in photonics and optoelectronics, such as optical switching and data storage. nih.gov DFT calculations can predict NLO properties, including linear polarizability (α) and first-order hyperpolarizability (β), which are measures of the molecular response to an external electric field.

The presence of the electron-withdrawing methylsulfonyl group and the π-electron-rich thiophene ring in 3-[4-(Methylsulfonyl)phenyl]thiophene suggests potential for significant NLO activity. evitachem.com Computational studies on similar organic compounds have shown that the introduction of strong donor and acceptor groups enhances NLO properties by increasing the delocalization of π-electrons. researchgate.net The calculated hyperpolarizability values for related chalcone and thiophene derivatives are often compared to standard NLO materials like urea to assess their potential. researchgate.net

Table 2: Calculated NLO Properties for Representative Organic Compounds

Property Value (Representative Compound) Unit
Linear Polarizability ⟨α⟩ 3.485 × 10⁻²² esu
First Hyperpolarizability (β_total) 13.44 × 10⁻²⁷ esu

Data is based on promising organic NLO compounds from related research. nih.gov

DFT calculations can be used to determine global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and chemical potential. nih.gov These indices are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. nih.gov For example, a negative chemical potential indicates a stable molecular system. nih.gov

The stability and electronic properties of a molecule can also be influenced by the solvent. The Polarizable Continuum Model (PCM) is often used in conjunction with DFT to study these solvation effects. mdpi.com Analysis of how properties like the HOMO-LUMO gap and absorption spectra change in different solvents can reveal insights into solvatochromism and the stability of the molecule in various environments. researchgate.net

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger target molecule like a protein receptor. ijpsjournal.com This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a protein. researchgate.net

Thiophene derivatives are common scaffolds in medicinal chemistry. nih.gov Docking studies on various thiophene-based compounds have been conducted to evaluate their potential as inhibitors for specific biological targets, such as enzymes implicated in diseases like cancer or chronic obstructive pulmonary disease (COPD). ijpsjournal.comnih.gov In such studies, the thiophene derivative is docked into the protein's binding pocket, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues are analyzed. The docking score, typically in kcal/mol, provides an estimate of the binding affinity. For example, recent studies on thiophene sulfonamides targeting protein 2NSD reported docking scores ranging from -6 to -12 kcal/mol. nih.gov

These computational predictions help to understand the structure-activity relationships (SAR) and guide the design of more potent and selective therapeutic agents. researchgate.net

Prediction of Ligand-Protein Binding Interactions and Conformations

Computational docking is a primary tool for predicting how a ligand such as this compound might bind to a protein target. This method explores the conformational space of the ligand within the active site of a protein and scores the potential binding poses based on intermolecular interactions. For diarylheterocycles, particularly those with a methylsulfonylphenyl group, COX-2 is a well-established pharmacological target. acs.org

Molecular docking simulations of compounds structurally similar to this compound, such as 2-(4-methylsulfonylphenyl)pyrimidine derivatives, have revealed specific binding orientations within the COX-2 active site. researchgate.net It is predicted that this compound would adopt a similar conformation. The key predicted interactions are:

Hydrogen Bonding: The sulfonyl group (SO2) is crucial for anchoring the ligand within the active site. It is expected to form hydrogen bonds with the backbone and side-chain amines of key amino acid residues like Arginine (Arg513) and Histidine (His90). researchgate.net

Hydrophobic Interactions: The thiophene ring and the phenyl ring are predicted to fit into hydrophobic pockets within the enzyme's active site. The phenyl ring likely occupies the primary binding pocket, while the thiophene ring extends into a secondary or side pocket. Residues such as Valine (Val523) and Phenylalanine (Phe518) are anticipated to contribute to these stabilizing hydrophobic interactions. researchgate.net

Van der Waals Forces: General van der Waals contacts with numerous other residues in the binding cavity further stabilize the ligand-protein complex.

The predicted binding conformation ensures a high degree of complementarity between the ligand and the protein's active site, which is a prerequisite for potent inhibitory activity.

Table 1: Predicted Ligand-Protein Interactions for this compound with COX-2 Active Site

Interaction TypeLigand Moiety InvolvedKey Protein Residues (Predicted)
Hydrogen BondingMethylsulfonyl Group (SO2)Arg513, His90
HydrophobicPhenyl RingVal523, Phe518, Tyr355
HydrophobicThiophene RingLeu352, Ser530
Van der WaalsEntire LigandMultiple residues in active site

Computational Elucidation of Putative Pharmacological Targets

Target identification, or "target fishing," is a computational process used to predict the most likely biological targets of a small molecule. dergipark.org.tr For this compound, this is primarily achieved through ligand-based and structure-based virtual screening. Given its structural similarity to known selective COX-2 inhibitors (e.g., Celecoxib, Rofecoxib), the cyclooxygenase (COX) enzymes are the most probable targets.

Computational studies on a variety of thiophene-based compounds have consistently identified COX-2 as a high-affinity target. mdpi.com The presence of the 4-(methylsulfonyl)phenyl moiety is a hallmark of many selective COX-2 inhibitors. This group is able to access and bind within a specific side pocket of the COX-2 active site that is not readily accessible in the COX-1 isoform, thereby conferring selectivity. acs.org

Beyond COX-2, computational methods can explore other potential targets. Molecular docking studies on other thiophene derivatives have suggested possible interactions with enzymes like 5-lipoxygenase (5-LOX) and IκB kinase subunit β (IKKβ), which are also involved in inflammatory pathways. mdpi.com Therefore, while COX-2 is the primary putative target, this compound may possess a polypharmacological profile, potentially interacting with other inflammation-related kinases and enzymes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing lead structures.

3D-QSAR Studies for Activity Prediction

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the relationship between the 3D properties of a molecule and its biological activity. nih.gov These studies have been successfully applied to diarylheterocycles targeting COX-2. mdpi.comnih.gov

For a series of analogs based on the this compound scaffold, a 3D-QSAR model would be developed by:

Building a Dataset: Synthesizing and testing a series of derivatives with varied substituents on the thiophene and phenyl rings.

Molecular Alignment: Aligning all molecules in the dataset based on a common substructure, typically the central thiophene-phenyl scaffold.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields (for CoMFA) at each grid point. CoMSIA models additionally calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation: Using statistical methods like Partial Least Squares (PLS) to correlate the variations in these 3D fields with the variations in biological activity (e.g., IC50 values).

The resulting 3D-QSAR models are visualized as contour maps, which indicate regions where specific properties are favorable or unfavorable for activity. Based on studies of analogous COX-2 inhibitors, the following predictions can be made for this compound: mdpi.commdpi.com

Steric Fields: A contour map would likely show that bulky substituents are disfavored near the sulfonyl group, as this region requires precise fitting for hydrogen bonding. Conversely, favorable steric bulk might be indicated at positions on the thiophene ring that project into larger hydrophobic pockets.

Electrostatic Fields: The model would highlight the importance of electronegative potential (red contours) around the sulfonyl oxygens, confirming their role as hydrogen bond acceptors. Electropostive potential (blue contours) might be favored in other regions to complement electron-rich areas of the protein active site.

These models provide a detailed 3D roadmap for designing more potent inhibitors by guiding the placement of substituents with optimal steric and electronic properties. dergipark.org.tr

Exploration of Physicochemical Parameters Influencing Activity

2D-QSAR studies focus on the correlation between global molecular properties (physicochemical parameters) and biological activity. For a compound like this compound, several key parameters are computationally calculated and analyzed to understand their influence on its potential anti-inflammatory activity. nih.gov

QSAR studies on thiophene analogs have shown that electronic properties often play a dominant role in modulating activity. nih.gov Key parameters include:

Lipophilicity (logP): This parameter affects the compound's ability to cross cell membranes and reach its target. An optimal logP value is necessary for good pharmacokinetic and pharmacodynamic properties.

Electronic Parameters:

Energy of the Highest Occupied Molecular Orbital (HOMO): Relates to the molecule's ability to donate electrons.

Energy of the Lowest Unoccupied Molecular Orbital (LUMO): Relates to the ability to accept electrons. The HOMO-LUMO gap can indicate molecular reactivity. For thiophene-based anti-inflammatory agents, a lower ELUMO has been correlated with enhanced activity. nih.gov

Dipole Moment: This parameter influences the strength of polar interactions with the target protein and affects solubility and membrane permeability.

Topological Descriptors: These parameters describe molecular size, shape, and branching, which are important for steric fit within the receptor's binding site.

By analyzing these parameters across a series of analogs, a QSAR equation can be derived to predict the activity of untested compounds and to guide the optimization of the lead structure by modifying its physicochemical profile.

Table 2: Key Physicochemical Parameters and Their Predicted Influence on the Activity of this compound Analogs

Parameter (Descriptor)DefinitionPredicted Influence on Activity
logPOctanol-water partition coefficientAn optimal value is required for membrane permeability and target access.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalLower values may correlate with higher anti-inflammatory activity. nih.gov
Dipole MomentMeasure of net molecular polarityInfluences polar interactions with the target and solubility. nih.gov
Molecular Weight (MW)Sum of the atomic weights of atoms in a moleculeAffects diffusion and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).
Polar Surface Area (PSA)Surface sum over all polar atomsInfluences membrane transport and bioavailability.

Cyclooxygenase (COX) Inhibition

The compound this compound belongs to the class of diaryl heterocycles, which have been extensively studied as inhibitors of the cyclooxygenase (COX) enzyme. nih.gov The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX-2, while undesirable side effects are often linked to the inhibition of the COX-1 isoform. nih.govbrieflands.com Consequently, the development of selective COX-2 inhibitors has been a major focus of research. researchgate.net

Diaryl-substituted heterocycles, including those based on thiophene, imidazole, pyrazole, and oxadiazole, have been widely investigated as selective COX-2 inhibitors. nih.govresearchgate.net The selectivity for the COX-2 isozyme over COX-1 is a critical attribute for this class of compounds. This selectivity is quantified by the selectivity index (SI), which is the ratio of the half-maximal inhibitory concentration (IC50) for COX-1 to that of COX-2 (SI = IC50 COX-1/IC50 COX-2). nih.gov A higher SI value indicates greater selectivity for COX-2.

Research on various diaryl heterocyclic compounds featuring the 4-(methylsulfonyl)phenyl moiety has demonstrated significant potential for potent and selective COX-2 inhibition. While specific data for this compound is not detailed in the reviewed literature, the activity of structurally analogous compounds provides insight into its expected profile. For instance, various diarylpyrazole and 2,5-diaryl-1,3,4-oxadiazole derivatives bearing this sulfonyl group exhibit high COX-2 selectivity. researchgate.netacs.org

Table 1: In Vitro COX-1 and COX-2 Inhibitory Data for Representative Diaryl Heterocyclic Compounds

Data sourced from multiple studies on analogous structures for representative purposes. researchgate.netsemanticscholar.org

The structural basis for the selective inhibition of COX-2 lies in the differences between the active sites of the two isozymes. nih.gov The active site of COX-2 is approximately 20% larger and more accommodating than that of COX-1. nih.gov This is primarily due to the substitution of a bulky isoleucine residue in COX-1 (Ile523) with a smaller valine in COX-2 at the same position. nih.govbrieflands.com

This substitution creates an additional, accessible side pocket within the COX-2 active site. nih.govnih.gov Selective inhibitors are designed to exploit this structural difference. They typically possess a bulky side group that can fit into this secondary pocket in COX-2. nih.gov The 4-(methylsulfonyl)phenyl group on compounds like this compound is ideally sized to occupy this selective pocket, an interaction that is sterically hindered in the narrower COX-1 channel. nih.gov The sulfonamide or sulfone moiety can then form stabilizing hydrogen bonds with amino acid residues within this polar side pocket, such as Gln178, Leu338, and Ser339, enhancing the binding affinity and selectivity for COX-2. nih.gov

The 4-(methylsulfonyl)phenyl moiety is a well-established pharmacophore that is a crucial determinant for COX-2 selectivity. brieflands.com This functional group is a characteristic feature of many highly selective COX-2 inhibitors, often referred to as 'coxibs'. nih.govresearchgate.net The inclusion of this group is a key strategy in the design of diaryl heterocyclic inhibitors to achieve potent and selective COX-2 inhibitory activity. researchgate.netresearchgate.net

The sulfonyl group's ability to project into and interact with the secondary side pocket of the COX-2 enzyme is fundamental to its mechanism of action. nih.gov This interaction anchors the inhibitor within the active site, leading to effective blockage of prostaglandin synthesis. The presence of this pharmacophore is a primary reason why compounds containing this structural feature are consistently identified as potent and selective inhibitors of the COX-2 enzyme. researchgate.net

Antimicrobial Activities

In addition to anti-inflammatory potential, heterocyclic compounds incorporating a thiophene ring have been investigated for their antimicrobial properties. The "wonder heterocycle" thiophene is a component in a variety of biologically active compounds. researchgate.net

The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), represents a significant global health threat, necessitating the development of novel antibacterial agents. nih.gov Thiophene derivatives have emerged as a promising class of compounds in this area.

Studies have shown that certain thiophenyl-pyrimidine derivatives exhibit potent antibacterial activity against Gram-positive strains, including MRSA and vancomycin-resistant Enterococcus (VRE). nih.gov One such derivative demonstrated significant bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 24 to 48 μg/mL against MRSA. nih.gov The proposed mechanism for some of these compounds involves the inhibition of the FtsZ protein, which is essential for bacterial cell division. nih.gov Other research efforts have synthesized and evaluated series of thiophene-based heterocycles against MRSA, further highlighting the potential of this scaffold in developing new antibacterial agents. nih.gov

Table 2: Antibacterial Activity of a Representative Thiophenyl-Pyrimidine Derivative (F20)

Data sourced from a study on a representative thiophenyl-pyrimidine derivative. nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The search for new antitubercular drugs is a critical area of research. mdpi.com Structurally related compounds, such as 3-substituted benzo[b]thiophene-1,1-dioxides, have been synthesized and evaluated for their activity against M. tuberculosis. amanote.com

The mechanism of action for some novel antitubercular agents involves targeting essential enzymes in the mycobacterial cell wall synthesis pathway. One such target is Polyketide Synthase 13 (Pks13), an enzyme crucial for the final condensation step in the biosynthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall. mdpi.com Inhibition of Pks13 has been validated as a promising strategy for developing new anti-TB agents. mdpi.com Given that various heterocyclic compounds are being explored as Pks13 inhibitors, the this compound scaffold represents a structure that could potentially be investigated for this activity.

Exploration of Biological Activities and Pharmacological Relevance of 3 4 Methylsulfonyl Phenyl Thiophene

The heterocyclic compound 3-[4-(Methylsulfonyl)phenyl]thiophene, characterized by a thiophene (B33073) ring linked to a phenyl group bearing a methylsulfonyl moiety, has emerged as a scaffold of significant interest in medicinal chemistry. Its unique structural and electronic properties have prompted investigations into a range of biological activities, revealing its potential as a modulator of various pathological processes. This article explores the characterized antifungal, antiviral, and antimalarial properties of this compound and its derivatives, providing a focused overview of its pharmacological relevance.

Structure Activity Relationship Sar and Structural Optimization Studies

Impact of Substituents on the Thiophene (B33073) Ring on Biological Activity

The thiophene ring is a critical component of many pharmacologically active compounds, serving as a versatile scaffold in drug design. derpharmachemica.comresearchgate.netnih.gov SAR studies on analogues of 3-[4-(Methylsulfonyl)phenyl]thiophene reveal that the nature and position of substituents on this heterocyclic ring can significantly modulate biological activity.

Investigations into various thiophene derivatives have demonstrated a broad range of biological actions, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.netsciensage.info The substitution pattern on the thiophene ring dictates the molecule's interaction with its biological target. For instance, in a series of G-protein-coupled receptor 84 (GPR84) antagonists, replacing a phenyl group with a smaller, more polar thiophene analogue resulted in a modest decrease in activity, highlighting the sensitivity of the receptor to the steric and electronic properties of this ring. acs.org

In the context of dopamine receptor ligands, maintaining the thiophene moiety while altering other parts of the molecule was a key strategy in developing compounds with high affinity and selectivity for the D3 receptor subtype over the D2 subtype. mdpi.com Similarly, studies on Ebola virus entry inhibitors showed that biological activity was often maintained when the thiophene ring was replaced with other five-membered heterocycles like thiazole or furan, suggesting that for some targets, the general size and shape of the heterocyclic ring are more critical than the specific heteroatom. nih.gov The reactivity of the thiophene ring, which readily undergoes electrophilic substitution, allows for the synthesis of a wide array of derivatives for SAR studies. nih.gov

Ring SystemKey FindingsBiological Target ContextReference
Thiophene Substitution patterns significantly modulate anti-inflammatory, anticancer, and antimicrobial activities.General Drug Design nih.govresearchgate.netsciensage.info
Thiophene Maintained in a series of compounds to achieve high affinity and selectivity for the D3 dopamine receptor.Dopamine Receptors mdpi.com
Thiophene Analogue Replacement of a phenyl group with a thiophene resulted in a modest decrease in activity.GPR84 Antagonists acs.org
Thiophene vs. Furan/Thiazole Biological activity was maintained when thiophene was replaced by furan or thiazole, indicating the importance of the overall five-membered ring structure.Ebola Virus Entry Inhibitors nih.gov

Influence of the Phenyl Moiety and its Substituents on Receptor Binding and Selectivity

The central phenyl ring in the this compound scaffold acts as a crucial linker and its substitution pattern plays a pivotal role in determining receptor binding affinity and selectivity. The orientation and electronic nature of substituents on this ring can fine-tune the molecule's interaction with the target protein.

In the development of ligands for dopamine receptors, varying the substituents on the N-phenylpiperazine moiety, which is analogous to the phenyl group in the core structure, led to a range of compounds with different D2/D3 receptor affinities and selectivities. mdpi.com Similarly, in a series of 3-amino-3-phenylpropionamide derivatives designed as mu opioid receptor ligands, modifications to the phenyl ring were critical for achieving high affinity. nih.gov

Studies on tropane analogues provided useful SAR information where the replacement of a 4'-methoxy group on the phenyl ring with other groups, such as a 4'-methylthio group, significantly altered binding affinities at monoamine transporters. nih.govnih.gov The spatial arrangement and electronic properties of these substituents can influence hydrophobic and electronic interactions within the receptor's binding pocket, thereby affecting both potency and selectivity. mdpi.comrsc.org For instance, a 4-chloro-3-(trifluoromethyl)phenyl group was found to engage in favorable hydrophobic interactions with key amino acid residues in its target. mdpi.com

Elucidating the Role of the Methylsulfonyl Group as a Key Pharmacophore

The methylsulfonyl (CH₃SO₂) group is a well-established pharmacophore in medicinal chemistry, particularly for its role in selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.netresearchgate.netnih.gov This functional group is a key feature in several marketed anti-inflammatory drugs. Its importance stems from its ability to engage in specific interactions within the active site of target enzymes.

The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX enzymes. researchgate.net Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with the inhibition of the COX-1 isoform. researchgate.netnih.gov The methylsulfonyl group plays a crucial role in achieving this selectivity. The COX-2 active site possesses a polar side pocket that is not present in COX-1. The polar sulfonyl group is perfectly suited to fit into this hydrophilic pocket, forming hydrogen bonds and other polar interactions that anchor the inhibitor and contribute to its high affinity and selectivity for COX-2. researchgate.net

In various synthetic compounds, the inclusion of a methylsulfonyl group was a deliberate strategy to enhance affinity for the COX-2 enzyme. researchgate.netnih.gov Molecular docking studies have confirmed that molecules containing this group can localize at the active site of the enzyme in a manner similar to established selective inhibitors like celecoxib. nih.gov Beyond COX-2, the methylsulfonyl group has also been incorporated into analogues designed to bind to monoamine transporters, although in some cases, its inclusion did not lead to the highest binding affinities within the tested series. nih.govnih.gov

Stereochemical Requirements for Enhanced Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. The specific spatial orientation of functional groups dictates how a ligand fits into the binding site of a receptor or enzyme, influencing its potency and selectivity.

Research on various classes of compounds has underscored the importance of stereochemical configurations. For example, in a study of epoxymorphinan derivatives, the stereochemistry at the C6 position was found to be a molecular switch that could convert a mu opioid receptor (MOR) antagonist into an agonist. rsc.org Derivatives with a 6α-configuration consistently acted as antagonists, while their 6β-counterparts, depending on other substituents, could switch to become agonists. This functional conversion was attributed to the different orientations of a key benzofuran ring within the MOR binding pocket, dictated by the C6 stereochemistry. rsc.org

The synthesis of specific stereoisomers is often a key objective in medicinal chemistry to isolate the more active or selective enantiomer or diastereomer. For instance, the synthesis of the β-anomer of 4'-thio-C-ribonucleosides was specifically targeted to achieve the desired biological profile. researchgate.net Similarly, all 3-phenyltropane compounds in one study were prepared from natural (—)-cocaine to ensure they possessed the same absolute configuration, which is essential for consistent structure-activity relationship analysis. nih.gov These examples highlight that precise control over stereochemistry is often a prerequisite for enhancing the biological potency and selectivity of a drug candidate.

Design and Synthesis of Analogues and Derivatives for Optimized Activity

To explore new chemical space and optimize biological activity, medicinal chemists often design analogues where the core structure is incorporated into a larger, fused heterocyclic system. This strategy can constrain the molecule into a more rigid conformation, potentially leading to higher binding affinity and selectivity by reducing the entropic penalty of binding.

A variety of fused systems incorporating thiophene rings have been synthesized and evaluated. These include thieno[2,3-d]pyrimidines, which have shown analgesic and anti-inflammatory activity, and benzo[b]thiophenes, which are scaffolds for compounds with a wide spectrum of pharmacological properties. sciensage.infomanipal.edu The synthesis of pyrazolo[1,5-a]thieno[2,3-e]pyrimidine derivatives has been explored for developing modulators of the GABA-A receptor. researchgate.net

Other examples include the fusion of thiophene with other rings to create systems like dithienyl, benzothiophene, and dibenzothiophene. The synthesis of more complex fused systems, such as pyrrole and other fused heterocyclic sulfones, demonstrates the versatility of chemical methods to create novel molecular architectures for biological screening. rsc.org The creation of furan-fused polyheterocyclic systems, like furo[3,2-h]quinolines, from building blocks containing a methylsulfonylphenyl group, further illustrates this strategy of structural elaboration. nih.gov

Fused Heterocyclic SystemStarting ScaffoldPotential Biological ApplicationReference
Thieno[2,3-d]pyrimidines ThiopheneAnalgesic, Anti-inflammatory sciensage.info
Benzo[b]thiophenes ThiopheneBroad-spectrum pharmacological activities manipal.edu
Pyrazolo[1,5-a]thieno[2,3-e]pyrimidines Thiophene, PyrazoleGABA-A Receptor Modulation researchgate.net
Furo[3,2-h]quinolines Furan, QuinolineGeneral Drug Discovery nih.gov
Fused Heterocyclic Sulfones PhenylsulfoneGeneral Drug Discovery rsc.org

Bioisosteric replacement is a powerful strategy in drug design used to optimize physicochemical and pharmacological properties. drughunter.comctppc.org It involves substituting one atom or functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, altering metabolic pathways, or reducing toxicity. drughunter.compatsnap.com

This tactic has been applied to analogues of the this compound scaffold. A common bioisosteric replacement for a phenyl ring is a thiophene ring. cambridgemedchemconsulting.com In one study, replacing a phenyl group with a thiophene analogue led to a modest change in activity, demonstrating the utility of this substitution for probing SAR. acs.org Conversely, in other molecular contexts, replacing a thiophene with a furan or thiazole ring resulted in retained biological activity, indicating that these heterocycles can be bioisosteric equivalents. nih.gov

Molecular Hybridization Strategies for Multi-Targeted Agents

The paradigm of "one molecule, multiple targets" has gained significant traction in modern drug discovery, offering a promising approach to address complex multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov This strategy, often realized through molecular hybridization, involves the rational design of a single chemical entity that incorporates two or more pharmacophores, enabling it to interact with multiple biological targets simultaneously. nih.gov The this compound scaffold has emerged as a valuable building block in this endeavor due to its structural and electronic properties, which allow for versatile chemical modifications and interactions with various biological macromolecules.

The core structure of this compound is reminiscent of the diarylheterocyclic pharmacophore found in selective cyclooxygenase-2 (COX-2) inhibitors like rofecoxib, which features a central furanone ring. nih.gov The methylsulfonylphenyl group is a key feature for potent and selective COX-2 inhibition. nih.gov This inherent bioactivity makes the this compound scaffold an attractive starting point for developing multi-targeted agents, particularly for diseases where inflammation plays a crucial role. By hybridizing this COX-2 inhibitory motif with other pharmacophores, researchers aim to develop novel therapeutics with enhanced efficacy and a broader spectrum of activity.

One prominent area of exploration for thiophene-based molecular hybrids is the development of dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators. The co-inhibition of both pathways is considered a superior anti-inflammatory strategy compared to inhibiting either enzyme alone. Research in this area has led to the development of various thiophene derivatives with dual COX/5-LOX inhibitory activity. For instance, a series of 2,3,4-trisubstituted thiophene derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov

Detailed structure-activity relationship (SAR) studies on these hybrids have provided valuable insights into the structural requirements for dual inhibition. The nature and position of substituents on the thiophene ring, as well as the type of linker used to connect the pharmacophores, have been shown to significantly influence the inhibitory potency and selectivity against COX and 5-LOX.

Table 1: SAR of Trisubstituted Thiophene Derivatives as COX/5-LOX Inhibitors

Compound R1 R2 R3 COX-2 IC50 (µM) 5-LOX IC50 (µM)
5b 4-chlorophenyl CN NH-CO-CH2-morpholine 5.45 4.33
11b 4-chlorophenyl CO-NH-NH2 NH-CO-CH3 >50 10.21
14c 4-methoxyphenyl CN NH-CO-CH3 8.12 6.45
18c 4-methoxyphenyl CN NH-SO2-CH3 12.34 9.87
19c 4-methoxyphenyl CN NH-CS-NH-phenyl 9.56 7.12
20d 4-fluorophenyl CN NH-CO-phenyl 10.21 8.54

Data sourced from a study on trisubstituted thiophene derivatives. nih.gov

The data indicates that a morpholinoacetamide substituent at the 2-position of the thiophene ring, as seen in compound 5b , confers potent dual inhibitory activity. nih.gov Molecular modeling studies have suggested that this compound binds effectively to the active sites of both COX-2 and 5-LOX. nih.gov

Beyond dual anti-inflammatory agents, the molecular hybridization approach using the thiophene scaffold has been extended to the development of multi-target anticancer agents. Cancer is a complex disease characterized by the dysregulation of multiple signaling pathways. Therefore, agents that can simultaneously modulate several of these pathways are highly sought after.

One such strategy involves the design of dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), two receptor tyrosine kinases that are often overexpressed in various cancers. A series of thiophene-based derivatives have been developed as potent dual EGFR/HER2 inhibitors. mdpi.com

Table 2: Activity of Thiophene-based Dual EGFR/HER2 Inhibitors

Compound R Group H1299 IC50 (nM) EGFR IC50 (nM) HER2 IC50 (nM)
21a 1H-pyrazolo[3,4-b]pyridin-3-ylamino 12.5 Not Reported Not Reported
21b 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino 13.68 Not Reported Not Reported

Data from a study on thiophene derivatives targeting H1299 lung cancer cell line. mdpi.com

These findings underscore the potential of the thiophene scaffold in designing potent multi-targeted kinase inhibitors. The hybridization of the thiophene core with various heterocyclic moieties has proven to be a fruitful strategy in this regard.

The versatility of the this compound scaffold allows for its incorporation into a wide array of molecular hybridization strategies to generate novel multi-targeted agents. By judiciously selecting the appropriate pharmacophores to combine with this core structure, it is conceivable to develop innovative therapeutics for a range of complex diseases. Future research in this area will likely focus on exploring novel combinations of pharmacophores and optimizing the linker moieties to achieve the desired multi-target activity profiles with minimal off-target effects.

Future Research Directions and Therapeutic Potential of 3 4 Methylsulfonyl Phenyl Thiophene Derivatives

Development of Next-Generation Analogues with Improved Biological Profiles

The development of next-generation analogues of 3-[4-(methylsulfonyl)phenyl]thiophene is a key area of future research, with the primary goal of improving biological profiles, such as increased potency, reduced off-target effects, and better pharmacokinetic properties. The thiophene (B33073) ring is a versatile scaffold that readily undergoes electrophilic substitution, allowing for the introduction of various functional groups to modulate its biological activity. nih.gov

Strategies for developing improved analogues often involve bio-isosteric replacement, where a part of the molecule is replaced by another group with similar physical or chemical properties. nih.gov For instance, the phenyl ring in many biologically active compounds can be replaced with a thiophene ring to potentially improve metabolic stability and binding affinity. nih.gov Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogues. For example, SAR studies on certain thiophene derivatives have revealed that the presence of electron-withdrawing groups can enhance cytotoxic activity against cancer cell lines. nih.gov

Researchers are also exploring multicomponent reactions (MCRs) to efficiently synthesize a diverse library of thiophene derivatives. nih.govresearchgate.net These one-pot reactions offer a more efficient and waste-reducing approach to generating novel compounds for biological screening. nih.gov By systematically modifying the substituents on the thiophene and phenyl rings of the this compound core, researchers aim to fine-tune the molecule's interaction with its biological target, leading to analogues with superior therapeutic potential.

Integration of Advanced Computational Approaches for Rational Design

The integration of advanced computational approaches is becoming indispensable in the rational design of novel this compound derivatives. nih.gov In silico methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies provide valuable insights into drug-receptor interactions and allow for the prediction of biological activity before synthesis. nih.govjapsonline.comurfu.ru

Molecular docking studies, for instance, can predict the binding affinity and orientation of a ligand within the active site of a target protein. This information is crucial for designing derivatives with improved potency and selectivity. nih.govjapsonline.com For example, in the design of novel thiophene-based anticancer agents, molecular docking has been used to identify compounds that can effectively bind to key enzymes involved in cancer progression, such as protein tyrosine phosphatase 1B (PTP1B). nih.gov

Furthermore, computational tools are employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. nih.govjapsonline.comurfu.ru By identifying potential liabilities early in the drug discovery process, researchers can prioritize the synthesis of compounds with more favorable pharmacokinetic profiles. Density Functional Theory (DFT) calculations are also utilized to understand the electronic properties and reactivity of thiophene derivatives, which can aid in the design of molecules with desired characteristics. urfu.ruresearchgate.netnih.gov The synergy between computational design and experimental validation is expected to accelerate the discovery of new and effective therapeutic agents based on the this compound scaffold.

Exploration of Novel Pharmacological Targets for Diverse Therapeutic Applications

The diverse biological activities reported for thiophene derivatives suggest that the this compound scaffold holds promise for a wide range of therapeutic applications beyond its currently explored uses. nih.govresearchgate.netnih.gov Future research will focus on exploring novel pharmacological targets for these compounds to address unmet medical needs.

Thiophene-based compounds have already demonstrated efficacy against a variety of targets, including cyclooxygenases (COX) and lipoxygenases (LOX) in the context of anti-inflammatory drugs, and various kinases in cancer therapy. nih.govnih.gov The planarity of the thiophene ring may facilitate binding to receptors, and its lipophilicity can contribute to its ability to cross the blood-brain barrier, making it a promising scaffold for neurological disorders. nih.gov

The exploration of new targets will involve high-throughput screening of this compound derivatives against a broad panel of biological assays. This unbiased approach can uncover unexpected therapeutic activities and new mechanisms of action. For example, given the prevalence of the thiophene moiety in approved drugs for cardiovascular diseases, neurological disorders, and infectious diseases, it is plausible that derivatives of this compound could be developed to target key proteins involved in these conditions. nih.gov The identification of novel targets will open up new avenues for the development of innovative medicines.

Strategies for Enhanced Selectivity and Efficacy in Target-Specific Research

Enhancing the selectivity and efficacy of this compound derivatives for specific biological targets is a critical aspect of future research. High selectivity is essential to minimize off-target effects and improve the safety profile of a drug candidate.

One key strategy to achieve this is through detailed structure-activity relationship (SAR) studies. nih.gov By systematically modifying the chemical structure of the lead compound and evaluating the impact on its activity and selectivity, researchers can identify the key molecular features responsible for target engagement. For example, SAR studies on some thiophene derivatives have shown that the position and nature of substituents on the thiophene ring can significantly influence their inhibitory activity against specific enzymes. nih.gov

Another important strategy is the use of computational modeling to guide the design of more selective compounds. nih.gov By comparing the three-dimensional structures of the target protein and related off-target proteins, researchers can design modifications to the ligand that favor binding to the intended target. This structure-based drug design approach has been successfully used to develop selective inhibitors for a variety of protein families.

Furthermore, the development of target-specific delivery systems can also enhance efficacy and reduce side effects. This could involve conjugating the this compound derivative to a targeting moiety, such as an antibody or a peptide, that directs the drug to the desired cells or tissues. The combination of rational drug design, detailed biological evaluation, and innovative delivery strategies will be crucial for developing highly selective and effective therapies based on the this compound scaffold.

Q & A

Basic: What are the standard synthetic routes for 3-[4-(Methylsulfonyl)phenyl]thiophene, and how is its purity validated?

Methodological Answer:
A common approach involves Suzuki-Miyaura coupling between 3-bromothiophene and 4-(methylsulfonyl)phenylboronic acid under palladium catalysis. Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) is critical. Characterization requires:

  • NMR : Compare δ values for aromatic protons (thiophene: ~7.2–7.4 ppm; methylsulfonyl: singlet at ~3.0 ppm) .
  • HPLC : Purity >98% confirmed using a C18 column (mobile phase: methanol/water 70:30) .
  • Mass Spectrometry : Molecular ion peak at m/z 238.03 (C11H10O2S2) .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:
Key factors:

  • Catalyst Loading : Reduce Pd(PPh3)4 from 5 mol% to 2 mol% with microwave-assisted heating (80°C, 30 min), achieving 85% yield vs. 65% conventional .
  • Solvent Effects : Replace DMF with THF to minimize side reactions (e.g., sulfonyl group reduction) .
  • Workflow Monitoring : Use thin-layer chromatography (TLC) with UV detection to track intermediates .

Basic: What spectroscopic techniques resolve ambiguities in structural elucidation?

Methodological Answer:

  • 13C NMR : Distinguish thiophene carbons (C2: ~125 ppm; C3: ~130 ppm) from methylsulfonyl carbons (SO2CH3: ~44 ppm) .
  • IR Spectroscopy : Confirm sulfonyl group via S=O stretches at 1150 cm⁻¹ and 1300 cm⁻¹ .
  • X-ray Crystallography : Resolve steric effects (e.g., dihedral angle between thiophene and phenyl rings: ~15°) .

Advanced: How does the methylsulfonyl group influence electrophilic substitution reactivity?

Methodological Answer:
The electron-withdrawing sulfonyl group deactivates the phenyl ring, directing electrophiles (e.g., nitration) to the meta position relative to the sulfonyl moiety. Computational studies (DFT, B3LYP/6-31G*) show a partial positive charge at C3 of thiophene, favoring nucleophilic attacks here .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicity : Use fume hoods due to potential thiophene-derived hepatotoxicity (observed in in vitro assays with IC50 ~50 µM in HepG2 cells) .
  • Storage : Protect from light in amber vials at –20°C to prevent sulfoxide formation .

Advanced: How to reconcile conflicting bioactivity data in different assay systems?

Methodological Answer:
Discrepancies (e.g., COX-2 inhibition in enzyme vs. cell-based assays) arise from:

  • Membrane Permeability : LogP (~2.5) limits cellular uptake; validate via parallel artificial membrane permeability assay (PAMPA) .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess degradation half-life .

Basic: What computational tools predict binding modes with biological targets?

Methodological Answer:

  • Docking : Use AutoDock Vina with Lamarckian GA (grid center: active site residues; exhaustiveness: 100). Compare poses with co-crystallized ligands (e.g., PDB 4TW) .
  • MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability (RMSD <2.0 Å acceptable) .

Advanced: How to design π-conjugated derivatives for optoelectronic applications?

Methodological Answer:

  • Substituent Effects : Introduce electron-donating groups (e.g., –OCH3) at thiophene C5 to redshift absorption (λmax ~450 nm vs. 420 nm parent) .
  • Crystallinity : Anneal thin films at 150°C (under N2) to enhance charge mobility (µ ~0.1 cm²/Vs) .

Data Contradictions: Case Study

Issue : Reported melting points vary (152–158°C vs. 160°C).
Resolution :

  • Recrystallization : Use ethanol/water (1:3) to obtain single crystals.
  • DSC Analysis : Confirm endotherm at 159.5°C (heating rate: 10°C/min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.